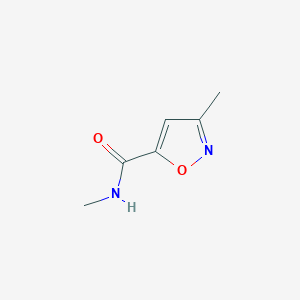![molecular formula C9H12ClNO3 B11926548 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is known for its unique structure, which includes a benzodioxole ring fused with an amino group and an ethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst to form the benzodioxole ring. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzodioxole ring can interact with hydrophobic regions of proteins. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol
- 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
- 5-(Benzo[d][1,3]dioxol-5-yl)-2-aminoethanol
Uniqueness
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H |
InChI Key |
FXSJEZLKVMURLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCO)OC(O2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)





